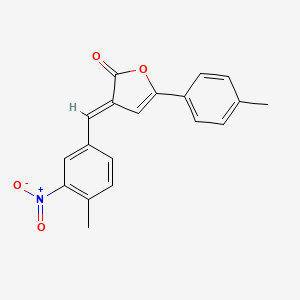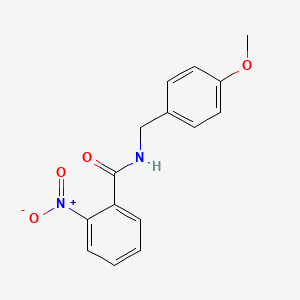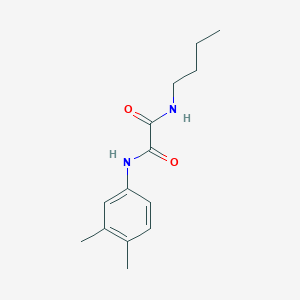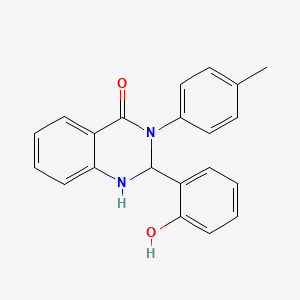
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochloride, also known as Pyrazol-5-amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which are widely used in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process by which new blood vessels are formed. It has also been shown to modulate the immune system by increasing the production of cytokines, which are involved in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is its broad spectrum of activity against various cancer cell lines and other pathogens. It is also relatively easy to synthesize and modify, making it a versatile compound for medicinal chemistry. However, one of the main limitations of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine, including:
1. Further optimization of its chemical structure to improve its solubility and bioavailability in vivo.
2. Investigation of its potential applications in other fields, such as materials science and catalysis.
3. Development of more efficient and scalable synthesis methods for 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine and its derivatives.
4. Investigation of its potential synergistic effects with other anticancer drugs and antibiotics.
5. Investigation of its mechanism of action and its interactions with various cellular targets.
In conclusion, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its chemical structure for improved efficacy and bioavailability.
Synthesemethoden
The synthesis of 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine involves the reaction between 4-nitrobenzaldehyde and phenylhydrazine, followed by reduction with sodium dithionite. The resulting product is then treated with 4-aminophenylamine to obtain the final product, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine dihydrochloride.
Wissenschaftliche Forschungsanwendungen
3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(4-aminophenyl)-1-phenyl-1H-pyrazol-5-amine dihydrochlorideine has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Eigenschaften
IUPAC Name |
5-(4-aminophenyl)-2-phenylpyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4.2ClH/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13;;/h1-10H,16-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBESDFFFZSGIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5285901 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)


![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
